3,3,6,6-Tetramethyloctane
Description
Structural Characterization and Isomeric Context within Branched Alkanes
The structure of 3,3,6,6-tetramethyloctane features an eight-carbon (octane) backbone. What distinguishes it are the four methyl groups attached at the third and sixth carbon positions, with two methyl groups at each of these locations. ontosight.ai This extensive branching significantly influences its physical properties when compared to its linear isomer, n-dodecane. ontosight.ai
Alkanes with the same chemical formula but different structural arrangements are known as structural isomers. wikipedia.org For dodecane (B42187) (C₁₂H₂₆), there are 355 possible structural isomers. newworldencyclopedia.org The branching in this compound results in a more compact molecule than the straight-chain n-dodecane. This difference in molecular geometry affects intermolecular forces, leading to variations in physical properties such as boiling point and melting point. ontosight.ai Generally, branched alkanes exhibit lower boiling and melting points than their linear counterparts due to reduced surface area and less efficient packing of the molecules. ontosight.ai
Interactive Data Table: Physical Properties of this compound and its Isomers
| Property | This compound | n-Dodecane | 3,3,5,6-Tetramethyloctane |
| Molecular Formula | C₁₂H₂₆ lookchem.com | C₁₂H₂₆ | C₁₂H₂₆ nih.gov |
| Molecular Weight | 170.338 g/mol lookchem.com | 170.34 g/mol | 170.33 g/mol nih.gov |
| Boiling Point | 194.1 °C at 760 mmHg lookchem.com | 216.3 °C | Not Available |
| Density | 0.751 g/cm³ lookchem.com | 0.749 g/cm³ | Not Available |
| CAS Number | 62199-46-6 lookchem.com | 112-40-3 | 62199-45-5 nih.gov |
The study of such isomers is crucial in various chemical applications. For instance, the degree of branching in alkanes is a determining factor in the octane (B31449) rating of gasoline, with more highly branched alkanes generally exhibiting better anti-knock properties.
Historical Trajectories in Branched Hydrocarbon Research
The investigation of branched hydrocarbons is deeply rooted in the broader history of organic chemistry. In the 19th century, chemists like Vladimir Markovnikov laid the groundwork for understanding the structure and reactivity of organic compounds. parkland.edubritannica.com His work on the reactions of unsymmetrical alkenes, leading to what is now known as Markovnikov's Rule, was a significant step in predicting the outcomes of chemical reactions and understanding isomerism. parkland.edufupress.net Markovnikov also dedicated efforts to studying the composition of petroleum hydrocarbons to find practical applications. parkland.edu
The early 20th century saw a surge in interest in branched alkanes, largely driven by the burgeoning automotive industry and the need for higher-quality fuels. It was discovered that straight-chain alkanes tended to cause engine knocking, a premature detonation of the fuel-air mixture. In contrast, highly branched alkanes, such as 2,2,4-trimethylpentane (B7799088) (iso-octane), were found to burn more smoothly and were assigned a high octane rating. This discovery spurred research into processes that could convert straight-chain alkanes into their more desirable branched isomers.
A major breakthrough came in the 1930s with the development of catalytic isomerization, a process that uses a catalyst to rearrange the structure of hydrocarbon molecules. These industrial processes became essential in petroleum refining to boost the octane number of gasoline. newworldencyclopedia.org
The synthesis of specific, highly branched alkanes in the laboratory also progressed. Early methods for creating carbon-carbon bonds, such as the Wurtz reaction, provided pathways to synthesize more complex hydrocarbon structures. stackexchange.com Later, more sophisticated methods like the Corey-House synthesis offered greater control and efficiency in constructing both symmetrical and unsymmetrical branched alkanes. bibliotekanauki.pl These synthetic advancements allowed for the creation of specific isomers for detailed study.
The mid-20th century witnessed the advent and refinement of powerful analytical techniques, most notably gas chromatography (GC). petro-online.comchromatographyonline.comchromtech.com The ability of GC to separate complex mixtures of hydrocarbons revolutionized the analysis of petroleum products and facilitated the identification of individual isomers, including highly branched ones. petro-online.comchromatographyonline.com When coupled with mass spectrometry (GC-MS), it became possible to determine the precise structure of these complex molecules, providing invaluable tools for both fundamental research and industrial quality control. plymouth.ac.uk This analytical capability has been crucial in identifying and quantifying branched alkanes in various natural and synthetic samples. plymouth.ac.uk
Structure
3D Structure
Properties
CAS No. |
62199-46-6 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3,3,6,6-tetramethyloctane |
InChI |
InChI=1S/C12H26/c1-7-11(3,4)9-10-12(5,6)8-2/h7-10H2,1-6H3 |
InChI Key |
PAEUGKMMSQUAGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CCC(C)(C)CC |
Origin of Product |
United States |
Synthetic Strategies for 3,3,6,6 Tetramethyloctane and Analogous Branched Alkanes
Alkylation Approaches for Highly Branched Hydrocarbon Skeletons
Alkylation reactions, which involve the transfer of an alkyl group from one molecule to another, are fundamental to constructing the carbon framework of branched alkanes. wikipedia.org For sterically hindered molecules like 3,3,6,6-tetramethyloctane, classical coupling reactions and the use of organometallic reagents are particularly relevant.
One of the oldest but most effective methods for coupling alkyl halides is the Wurtz reaction . wikipedia.org This reaction involves treating an alkyl halide with sodium metal to form a new carbon-carbon bond, effectively dimerizing the alkyl group. organic-chemistry.orgjk-sci.com The synthesis of 2,2,5,5-tetramethylhexane, a structural isomer of the target molecule, is a well-documented example where 1-chloro-2,2-dimethylpropane (B1207488) (neopentyl chloride) is coupled to form the dimer. doubtnut.com By analogy, this compound can be envisioned as the symmetrical dimer of a 1-halo-3,3-dimethylbutane precursor.
Grignard reagents offer another powerful route for forming C-C bonds. byjus.com These organomagnesium halides are strong nucleophiles that react with a variety of electrophiles, including aldehydes, ketones, and epoxides. leah4sci.commasterorganicchemistry.com A potential strategy for building a highly branched structure involves the reaction of a Grignard reagent with a carbonyl compound to create a tertiary alcohol, which can subsequently be deoxygenated to the corresponding alkane. organic-chemistry.orgchemistrysteps.com
In industrial contexts, catalytic alkylation is a major process for producing high-octane gasoline components, known as alkylate. mt.compatsnap.com This process typically involves the reaction of isoparaffins (like isobutane) with light olefins (like butylene) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrofluoric acid (HF), to form a complex mixture of highly branched alkanes. mt.comgoogle.com
Catalytic Hydrogenation of Oligomerized Precursors
An alternative strategy for synthesizing highly branched alkanes involves the catalytic hydrogenation of an unsaturated precursor. For this compound, this would involve the hydrogenation of 3,3,6,6-tetramethyloct-4-ene. This precursor contains a tetrasubstituted double bond, the hydrogenation of which is known to be sterically challenging and often requires specialized, highly active catalysts. acs.orgnih.gov
Standard heterogeneous catalysts (e.g., Pd/C) and common homogeneous catalysts like Wilkinson's catalyst ([RhCl(PPh₃)₃]) are often ineffective for the reduction of sterically encumbered, tetrasubstituted olefins. wikipedia.org The significant steric bulk surrounding the double bond prevents efficient coordination of the alkene to the metal center, thus inhibiting the hydrogenation process. illinois.edu
To overcome this challenge, more reactive catalyst systems have been developed. Crabtree's catalyst ([Ir(cod)(PCy₃)(py)]PF₆) is a particularly effective homogeneous catalyst for the hydrogenation of highly substituted alkenes. wikipedia.org Its high activity allows it to reduce tri- and tetrasubstituted double bonds at high turnover frequencies where other catalysts fail. This reactivity makes it a prime candidate for the final step in a synthesis of this compound from its corresponding alkene precursor. Other iridium-based catalysts have also been developed that show high efficiency for this difficult transformation. acs.orgnih.gov
Considerations of Diastereoselectivity in Branched Alkane Synthesis
The target molecule, this compound, is achiral and therefore does not have stereoisomers. However, the synthesis of analogous branched alkanes often involves the creation of one or more stereocenters, making the control of diastereoselectivity a critical consideration. Diastereomers are stereoisomers that are not mirror images of each other and can have significantly different physical properties.
For example, the structural isomer 3,4,5,6-tetramethyloctane (B14553915) possesses four chiral centers, leading to the possibility of multiple diastereomers. nist.gov The specific diastereomer formed during a synthesis can be influenced by several factors, including substrate-controlled and catalyst-controlled mechanisms.
In substrate-controlled reactions, the existing stereochemistry of the starting material directs the stereochemical outcome of the newly formed stereocenter. In catalyst-controlled synthesis, a chiral catalyst is used to favor the formation of a specific stereoisomer, sometimes overriding the inherent preference of the substrate. rsc.org The development of asymmetric hydrogenation, for instance, allows for the highly selective formation of a specific enantiomer or diastereomer from a prochiral alkene. nih.gov The synthesis of complex, naturally occurring branched alkanes, such as insect pheromones, often relies on these stereocontrolled methods to produce the single, biologically active isomer. nih.govacs.org
Purification and Isolation Methodologies for Branched Alkane Isomers
The synthesis of branched alkanes rarely yields a single, pure product. The reaction mixture often contains unreacted starting materials, byproducts, and a mixture of structural isomers or diastereomers. The separation and purification of the desired alkane isomer is therefore a crucial final step.
Due to the non-polar nature and often similar physical properties of alkane isomers, their separation can be challenging. The primary techniques employed are based on differences in their physical properties, such as boiling point and chromatographic retention.
Fractional Distillation : This technique is widely used to separate liquids with close boiling points. Branched alkanes generally have lower boiling points than their straight-chain counterparts. Subtle differences in the degree and position of branching among isomers can lead to small but exploitable differences in boiling points, allowing for separation via careful fractional distillation, sometimes under vacuum to prevent thermal decomposition.
Gas Chromatography (GC) : For volatile compounds, gas chromatography is a powerful analytical and preparative tool. Isomers often exhibit different retention times on a GC column due to variations in their interaction with the stationary phase. Preparative GC can be used to isolate small quantities of highly pure isomers.
Liquid-Liquid Chromatography (LLC) : Advanced techniques such as centrifugal partition chromatography (CPC), a form of liquid-liquid chromatography, can be highly effective for preparative-scale separations. rotachrom.com This method separates compounds based on their differential partitioning between two immiscible liquid phases, avoiding the use of solid stationary phases and offering high resolution for complex mixtures. rotachrom.com
Advanced Analytical Techniques for Characterization of 3,3,6,6 Tetramethyloctane
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including branched alkanes like 3,3,6,6-tetramethyloctane. This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.
In a typical GC-MS analysis, the sample is first vaporized and introduced into a capillary column. The separation of components is based on their differential partitioning between a stationary phase coated on the column walls and a mobile gaseous phase. For alkanes, non-polar columns are commonly employed. The retention time (RT), the time it takes for a compound to travel through the column, is a characteristic parameter used for preliminary identification. However, due to the existence of numerous isomers with similar boiling points, relying solely on retention time can be ambiguous. nih.gov
Upon elution from the GC column, the separated components enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI), causing them to fragment into a pattern of characteristic ions. This fragmentation pattern, represented in a mass spectrum, serves as a molecular fingerprint, enabling definitive identification.
For branched alkanes, the fragmentation is not random and follows predictable pathways. Cleavage is favored at the branching points, leading to the formation of stable carbocations. In the case of this compound, with its quaternary carbons at positions 3 and 6, significant fragmentation would be expected to occur at these sites. The mass spectrum of its isomer, 3,4,5,6-tetramethyloctane (B14553915), shows a top peak at m/z 57 and a second highest at m/z 43, which correspond to butyl and propyl fragments, respectively. nist.govnih.gov A similar fragmentation pattern would be anticipated for this compound, with the relative abundances of the fragment ions providing structural clues. The molecular ion peak (M+), corresponding to the intact molecule's mass (170.34 g/mol for C12H26), may be weak or absent in the electron ionization mass spectra of highly branched alkanes due to extensive fragmentation. nih.govchemspider.com
Purity assessment is also readily achieved with GC-MS. The gas chromatogram will display separate peaks for any impurities present in the sample. The area under each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of the purity of this compound.
Table 1: GC-MS Data for a Related Isomer: 3,4,5,6-Tetramethyloctane
| Parameter | Value | Reference |
| Molecular Formula | C12H26 | nist.gov |
| Molecular Weight | 170.33 g/mol | nist.gov |
| Kovats Retention Index (SE-30 column, 70°C) | 1100.6 | nist.govnist.gov |
| Major Mass Spectral Peaks (m/z) | 57, 43 | nist.govnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, including the differentiation of isomers. Both ¹H NMR and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.
For a molecule with the structural complexity of this compound, ¹³C NMR spectroscopy is particularly powerful for isomeric differentiation. The chemical shift of each carbon atom is highly sensitive to its local electronic environment. Due to the symmetry in this compound, several carbon atoms are chemically equivalent, which simplifies the spectrum. We would expect distinct signals for the methyl carbons, the methylene (B1212753) carbons, and the quaternary carbons.
While specific experimental NMR data for this compound is scarce in the public domain, we can predict the expected signals based on general principles for alkanes. For comparison, ¹³C NMR data for the isomer 3,4,5,6-tetramethyloctane is noted to be available, highlighting the utility of this technique in distinguishing between different arrangements of methyl groups along the octane (B31449) backbone. nih.gov
¹H NMR spectroscopy provides complementary information. The chemical shifts of the protons on the ethyl and methylene groups would be expected in the typical upfield region for alkanes (around 0.8-1.5 ppm). The integration of the signal intensities would correspond to the number of protons in each unique environment. Furthermore, the splitting patterns (multiplicity) of the signals, arising from spin-spin coupling with neighboring protons, would provide connectivity information, helping to confirm the structure.
Advanced 2D NMR techniques, such as Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY), can be particularly useful for differentiating complex mixtures of branched alkane isomers. nih.gov While this technique is often applied to mixtures, it demonstrates the capability of modern NMR methods to resolve and identify individual isomers that may be difficult to separate chromatographically.
Table 2: Predicted NMR Spectral Features for this compound
| Nucleus | Type of Atom | Predicted Chemical Shift Range (ppm) | Expected Multiplicity (¹H NMR) |
| ¹H | -CH₃ (from ethyl groups) | ~0.8-1.0 | Triplet |
| ¹H | -CH₂- (from ethyl groups) | ~1.2-1.4 | Quartet |
| ¹H | -CH₂- (central chain) | ~1.1-1.3 | Singlet |
| ¹³C | -CH₃ | ~8-15 | - |
| ¹³C | -CH₂- | ~20-40 | - |
| ¹³C | Quaternary C | ~30-45 | - |
Chromatographic Applications in Quantitative and Qualitative Analysis
Beyond GC-MS, various other chromatographic techniques play a vital role in the qualitative and quantitative analysis of this compound. High-performance liquid chromatography (HPLC) can be used for the analysis of alkanes, although it is less common than GC for these non-polar, volatile compounds. drawellanalytical.com
Gas chromatography, equipped with a Flame Ionization Detector (FID), is a standard method for the quantitative analysis of hydrocarbons. The FID exhibits a linear response over a wide range of concentrations and provides high sensitivity. For accurate quantification, a calibration curve is typically constructed using standards of known concentration. By comparing the peak area of this compound in a sample to the calibration curve, its precise concentration can be determined.
Qualitative analysis in chromatography aims to identify the components present in a sample. drawellanalytical.com As mentioned, retention time and retention indices in GC are key parameters for the qualitative identification of this compound. Comprehensive two-dimensional gas chromatography (GCxGC) is an even more powerful technique for the qualitative analysis of complex hydrocarbon mixtures. copernicus.org By employing two columns with different separation mechanisms, GCxGC provides enhanced resolution, allowing for the separation of isomers that may co-elute in a one-dimensional GC system.
Quantitative Structure-Retention Relationship (QSRR) models are another tool that can be applied in the qualitative analysis of branched alkanes. These models correlate the chromatographic retention of compounds with their molecular structures, providing a predictive tool for identifying unknown compounds in the absence of authentic standards.
The choice of chromatographic method will depend on the specific analytical goal, whether it is the high-resolution separation of isomers, the precise quantification of the target compound, or the general purity assessment of a sample.
Chemical Reactivity and Mechanistic Investigations of 3,3,6,6 Tetramethyloctane
Homolytic Substitution Reactions: Radical Halogenation Processes
Homolytic substitution, particularly radical halogenation, provides a pathway to functionalize otherwise inert alkanes. The reaction proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps. The regioselectivity of this reaction is governed by the stability of the resulting alkyl radical intermediate.
In the case of 3,3,6,6-tetramethyloctane, the molecule possesses primary, secondary, and tertiary hydrogens, although the tertiary positions are sterically shielded. The stability of alkyl radicals follows the order: tertiary > secondary > primary. This is due to the stabilizing effects of alkyl groups through hyperconjugation and inductive effects.
Bromination is known to be highly selective, favoring the formation of the most stable radical intermediate. Chlorination, on the other hand, is less selective due to the higher reactivity of the chlorine radical. The relative rates of chlorination for tertiary, secondary, and primary C-H bonds are approximately 5:3.8:1, while for bromination, the ratios are significantly higher, in the order of 1600:82:1.
Based on these principles, the radical halogenation of this compound would be expected to yield a mixture of halogenated isomers. Due to the presence of multiple secondary hydrogens, these positions would be susceptible to attack. However, the high steric hindrance around the quaternary carbons might influence the accessibility of adjacent hydrogens.
Table 1: Predicted Regioselectivity in the Radical Halogenation of this compound
| Position of Hydrogen | Type of Hydrogen | Expected Major Product (Bromination) | Expected Product Distribution (Chlorination) |
| C2, C7 | Secondary | 2-Bromo-3,3,6,6-tetramethyloctane | Mixture including 2-chloro isomer |
| C4, C5 | Secondary | 4-Bromo-3,3,6,6-tetramethyloctane | Mixture including 4-chloro isomer |
| C1, C8 and methyls | Primary | Minor | Significant proportion of primary chlorides |
Note: This table is predictive and based on established principles of radical halogenation selectivity. Actual product distribution would require experimental verification.
Oxidative Transformations and Product Distribution Studies
The oxidation of alkanes is a fundamental process in combustion and is also a route to valuable oxygenated chemicals. The controlled oxidation of alkanes can yield a variety of products, including alcohols, ketones, and carboxylic acids, depending on the reaction conditions and the catalyst used. Alkanes with tertiary C-H bonds are generally more susceptible to oxidation.
For highly branched alkanes like this compound, oxidative transformations are complex. The reaction typically proceeds through a free-radical mechanism, initiated by the abstraction of a hydrogen atom to form an alkyl radical. This radical then reacts with oxygen to form a peroxy radical, which can undergo further reactions to form stable oxygenated products.
Studies on the liquid-phase oxidation of branched alkanes using transition metal catalysts have shown that the selectivity of the reaction can be controlled to some extent. For example, the oxidation of cyclohexane (B81311) catalyzed by a cobalt complex in a fluorous solvent system yields cyclohexanol (B46403) with high selectivity, minimizing over-oxidation to the ketone.
While specific product distribution studies for the oxidation of this compound are scarce, general pathways can be anticipated. Oxidation would likely initiate at the secondary C-H bonds, leading to the formation of secondary alcohols (3,3,6,6-tetramethyloctan-2-ol and 3,3,6,6-tetramethyloctan-4-ol) and subsequently ketones (3,3,6,6-tetramethyloctan-2-one and 3,3,6,6-tetramethyloctan-4-one). Further oxidation could lead to C-C bond cleavage and the formation of smaller carboxylic acids and other oxygenates.
Table 2: Potential Products from the Controlled Oxidation of this compound
| Product Class | Example Product(s) |
| Alcohols | 3,3,6,6-Tetramethyloctan-2-ol, 3,3,6,6-Tetramethyloctan-4-ol |
| Ketones | 3,3,6,6-Tetramethyloctan-2-one, 3,3,6,6-Tetramethyloctan-4-one |
| Carboxylic Acids | Smaller chain acids resulting from C-C bond cleavage |
Note: The actual product distribution will depend heavily on the specific oxidizing agent, catalyst, and reaction conditions employed.
Thermal Stability and Pyrolysis Pathways of Highly Branched Alkanes
The thermal stability of alkanes is a critical factor in processes such as cracking and combustion. Pyrolysis, the thermal decomposition of organic compounds in the absence of oxygen, is a key industrial process for converting large hydrocarbons into smaller, more valuable ones. The pyrolysis of alkanes is believed to proceed through a free-radical chain reaction mechanism.
Highly branched alkanes, despite their thermodynamic stability at lower temperatures, can exhibit complex pyrolysis behavior. The initiation step of pyrolysis involves the homolytic cleavage of a C-C or C-H bond to generate free radicals. For branched alkanes, C-C bond scission is often the preferred initiation pathway due to the lower bond dissociation energies of bonds at branching points.
In the case of this compound, the C3-C4 and C5-C6 bonds are sterically strained and would be susceptible to cleavage. The pyrolysis would likely lead to a complex mixture of smaller alkanes and alkenes. For example, the pyrolysis of n-dodecane, a C12 alkane, has been studied as a surrogate for jet fuel, and its decomposition leads to a wide range of smaller hydrocarbons. The pyrolysis of highly branched iso-alkanes is also a subject of detailed kinetic modeling to understand their combustion characteristics.
The primary radical products formed from the initial C-C bond scission of this compound would be highly reactive and undergo subsequent β-scission and hydrogen abstraction reactions, leading to a cascade of smaller molecules.
Table 3: Plausible Primary Pyrolysis Products from this compound
| Initial Bond Cleavage | Primary Radical Fragments | Subsequent Products (Examples) |
| C3-C4 | tert-Butyl radical, 1,1,4,4-tetramethylbutyl radical | Isobutylene, isobutane, smaller alkenes and alkanes |
| C4-C5 | Two 1,1,4,4-tetramethylbutyl radicals | Isobutylene, isobutane, smaller alkenes and alkanes |
Note: This table represents a simplified view of the initial pyrolysis steps. The actual product mixture would be far more complex due to a multitude of secondary reactions.
Computational Chemistry and Theoretical Modeling of 3,3,6,6 Tetramethyloctane
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for analyzing the conformational space of flexible molecules like 3,3,6,6-tetramethyloctane. The presence of multiple single bonds in its backbone and methyl groups allows for a vast number of possible three-dimensional arrangements (conformers).
Molecular Mechanics (MM) focuses on the potential energy of a molecule as a function of its atomic coordinates. By employing force fields—sets of parameters that describe the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions—MM can efficiently calculate the energies of different conformers. For this compound, this would involve a systematic search of the potential energy surface to identify low-energy, stable conformations. The steric hindrance caused by the bulky tert-butyl groups at the 3 and 6 positions is a key factor governing its conformational preferences.
Table 1: Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 170.33 g/mol | nih.gov |
| XLogP3 | 5.8 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 0 | nih.gov |
| Rotatable Bond Count | 5 | nih.gov |
| Exact Mass | 170.203450829 Da | nih.gov |
| Monoisotopic Mass | 170.203450829 Da | nih.gov |
| Topological Polar Surface Area | 0 Ų | nih.gov |
| Heavy Atom Count | 12 | nih.gov |
| Complexity | 104 | nih.gov |
Quantum Chemical Methods for Electronic Structure and Energetics
Quantum chemical methods, based on the principles of quantum mechanics, provide a more accurate description of the electronic structure and energetics of molecules compared to molecular mechanics. These methods can be used to calculate a wide range of properties, including optimized molecular geometries, vibrational frequencies, and thermochemical data.
For this compound, methods like Density Functional Theory (DFT) or ab initio calculations (such as Hartree-Fock or Møller-Plesset perturbation theory) could be employed to:
Optimize Molecular Geometry: Determine the precise bond lengths, bond angles, and dihedral angles of the most stable conformers.
Calculate Energetics: Obtain accurate energies for different conformers to understand their relative stabilities.
Predict Spectroscopic Properties: Calculate properties such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data for structure validation.
Determine Thermochemical Properties: Compute values like the enthalpy of formation and Gibbs free energy of formation. chemeo.com
Table 2: Calculated Thermochemical Properties of this compound
| Property | Value | Unit | Source |
|---|---|---|---|
| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -8065.10 | kJ/mol | chemeo.com |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -308.51 | kJ/mol | chemeo.com |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 55.84 | kJ/mol | chemeo.com |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 12.01 | kJ/mol | chemeo.com |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 39.71 | kJ/mol | chemeo.com |
Cheminformatics and Graph Theory Applications in Molecular Similarity Assessment
Cheminformatics utilizes computational methods to analyze chemical data, with molecular similarity assessment being a key application. acs.orgnih.gov Chemical graph theory represents molecules as graphs, where atoms are vertices and bonds are edges, allowing for the calculation of various molecular descriptors.
The Noncontiguous Atom Matching Structural Similarity (NAMS) function is a method for quantifying the similarity between two molecules. acs.orglasige.pt Unlike methods that rely on contiguous fragments (like fingerprints), NAMS compares the bonding profiles of all atoms in a molecule, considering their relationships to all other atoms, even those that are not directly connected. acs.orglasige.pt This approach allows for a more detailed and intuitive understanding of molecular similarity because it explicitly shows which atoms in one molecule are similar to atoms in another. acs.org
For this compound, NAMS could be used to compare its structure to other isomers of dodecane (B42187) or other branched alkanes. This would be particularly useful for distinguishing between structurally similar hydrocarbons that might be difficult to differentiate using traditional fingerprint-based methods. acs.org The algorithm is designed to be unambiguous and can discriminate between stereoisomers and cis-trans isomers.
Topological indices are numerical descriptors derived from the graph representation of a molecule. They are used to correlate the structure of a molecule with its physicochemical properties. kashanu.ac.ir
The Merrifield-Simmons index is defined as the total number of independent sets of vertices in the molecular graph. kg.ac.rs An independent set is a set of vertices where no two vertices are adjacent. This index has been shown to correlate with properties such as boiling points. scispace.com
The Hosoya index is defined as the total number of non-overlapping bonds (matchings) in the molecular graph. kg.ac.rs It is often used in studies of structure-property relationships and has been linked to properties like heat of vaporization. scispace.comresearchgate.net
For this compound, the calculation of these indices would provide quantitative measures of its molecular branching and topology. These values could then be used in quantitative structure-property relationship (QSPR) models to predict its physical properties and compare them to other alkanes.
Structure-Property Relationship (SPR) Development for Branched Alkanes
Structure-Property Relationship (SPR) studies aim to develop models that can predict the properties of a chemical based on its molecular structure. Branched alkanes, such as this compound, provide a rich dataset for developing such models due to the wide range of structural isomers with the same molecular formula but different physical properties. fiveable.melumenlearning.comopentextbc.ca
The presence and position of branches in an alkane chain significantly affect its intermolecular forces, which in turn influence properties like boiling point and melting point. fiveable.me Generally, more highly branched alkanes have lower boiling points than their straight-chain counterparts due to a smaller surface area, which leads to weaker van der Waals forces. fiveable.melumenlearning.com
For this compound, its high degree of branching with two quaternary carbon centers would be a key structural feature in any SPR model. By correlating descriptors such as topological indices, molecular volume, and surface area with experimental data for a series of branched alkanes, it is possible to build predictive models for properties like boiling point, viscosity, and density. mdpi.com These models are valuable for estimating the properties of new or uncharacterized branched alkanes without the need for experimental measurements.
Research Applications and Functional Roles of 3,3,6,6 Tetramethyloctane
Applications in Advanced Fuel Chemistry and Combustion Science
Hydrocarbons are the primary components of most conventional fuels, and their molecular structure plays a crucial role in determining fuel performance.
Table 1: Physical and Chemical Properties of 3,3,6,6-Tetramethyloctane
| Property | Value |
|---|---|
| Molecular Formula | C12H26 |
| Molecular Weight | 170.33 g/mol |
| Density | 0.7580 g/cm³ |
| Boiling Point | 189.7 °C |
This table is interactive. You can sort and filter the data.
The performance of fuels in cold environments is critical, and this is determined by their cold-flow properties, such as the freezing point. There is no specific research data available on the cold-flow properties of this compound. However, the branching in alkanes generally helps to lower the freezing point compared to their linear isomers. mdpi.com This is because the irregular shape of branched molecules hinders the formation of an ordered crystal lattice. Therefore, it can be postulated that this compound would likely exhibit favorable cold-flow properties, making it a potentially valuable component in fuels designed for low-temperature applications.
Roles in Materials Science and Polymer Research
The inert nature and physical properties of alkanes make them suitable for various applications in materials science.
Alkanes with a carbon chain length of 17 to 35 atoms are major components of lubricating oils. libretexts.org While this compound has a shorter carbon chain, highly branched hydrocarbons can be of interest in lubricant formulations due to their thermal stability and viscosity characteristics. The hydrophobic nature of alkanes also provides anti-corrosive properties by protecting metal surfaces from water. libretexts.org Although no specific studies have been identified that utilize this compound in lubricants, its properties align with those desired for certain specialized lubrication applications.
There is no available research that specifically employs this compound as a model compound in polymer degradation studies. Such studies often use simple, well-characterized molecules to understand the fundamental mechanisms of polymer breakdown. The stable, saturated structure of an alkane like this compound could potentially serve as a reference compound in studies investigating the thermal or oxidative degradation of hydrocarbon-based polymers, but no such applications have been documented.
Utility as a Non-Reactive Solvent in Chemical Research
Alkanes are generally unreactive due to the presence of strong carbon-carbon and carbon-hydrogen single bonds, which are nonpolar. quora.comwou.edu This lack of reactivity makes them excellent non-reactive solvents for chemical reactions involving polar or ionic reagents. libretexts.org As a liquid at room temperature with a relatively high boiling point, this compound could potentially be used as a nonpolar, non-reactive solvent in various chemical research applications. libretexts.org Its insolubility in water and ability to dissolve other nonpolar organic compounds are characteristic features of alkanes used as solvents. libretexts.org However, specific studies detailing the use of this compound as a solvent are not found in the current body of scientific literature.
Solvent Effects in Organic Synthesis and Reactions
There is currently no available scientific literature that specifically investigates or details the solvent effects of this compound in the context of organic synthesis and reactions. While its structural formula suggests it is a nonpolar alkane, empirical data on its influence on reaction kinetics, mechanisms, or yields in specific organic reactions is absent from published research.
Standardization in Chromatographic Systems
Information regarding the application of this compound as a standard in any form of chromatographic system (e.g., gas chromatography, high-performance liquid chromatography) is not present in the accessible scientific literature. Its physical properties, such as boiling point and volatility, could theoretically make it a candidate for certain applications, but no studies have been found that validate or explore this use.
Occurrence and Significance in Natural Product Chemistry and Environmental Metabolomics
There are no documented instances of this compound being identified in natural extracts or implicated in known biogenic processes.
The scientific literature on lipid peroxidation does not mention this compound as a known product or byproduct of this process.
Investigative Roles in Biomarker Discovery and Diagnostic Research
Consistent with the lack of findings in other areas, there is no research to suggest that this compound has been investigated or identified as a potential biomarker for any disease or physiological state in diagnostic research.
Emerging Research Frontiers and Future Perspectives
Development of Novel Stereospecific Synthetic Routes
The synthesis of structurally precise alkanes, particularly those with multiple quaternary carbon centers like 3,3,6,6-tetramethyloctane, presents a significant challenge in organic chemistry. While classical methods may produce the target molecule, achieving high stereospecificity—the controlled synthesis of a specific stereoisomer—requires innovative approaches. Future research is focused on developing novel synthetic routes that offer greater control over the three-dimensional arrangement of atoms.
Current research in the broader field of alkane synthesis is exploring several promising avenues that could be adapted for this compound. These include advanced catalytic methods that utilize transition-metal catalysts to facilitate specific carbon-carbon bond formations. Additionally, the development of organocatalysis offers a metal-free alternative for constructing complex carbon skeletons with high stereocontrol. For highly branched structures, chemo-enzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical reactions, are also a promising area of exploration. While specific stereoisomers of this compound are not the primary focus of current large-scale production, the ability to synthesize them on demand would be invaluable for fundamental studies on their physical and chemical properties.
| Synthetic Strategy | Description | Potential Advantages for this compound Synthesis |
|---|---|---|
| Transition-Metal Catalysis | Utilizes catalysts based on metals like palladium, nickel, or rhodium to mediate the formation of carbon-carbon bonds with high precision. | Could enable the coupling of sterically hindered fragments necessary for constructing the quaternary carbon centers. |
| Organocatalysis | Employs small organic molecules as catalysts to promote stereoselective reactions, avoiding the use of metals. | Offers a potentially more sustainable and less toxic route to chiral building blocks for the synthesis. |
| Chemo-enzymatic Synthesis | Combines traditional chemical synthesis with enzymatic reactions, leveraging the high stereoselectivity of enzymes. | Could be used to create chiral synthons that are later combined to form the final this compound structure. |
Integration of Advanced Hyphenated Analytical Techniques
The accurate identification and quantification of this compound, especially within complex hydrocarbon mixtures containing numerous isomers, necessitates the use of sophisticated analytical methods. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are at the forefront of this analytical challenge. chromatographytoday.comscispace.comchemijournal.comajpaonline.com
Gas chromatography-mass spectrometry (GC-MS) is a foundational technique, but for complex samples, co-elution of similar compounds can hinder unambiguous identification. ajpaonline.com To overcome this, multidimensional gas chromatography (GCxGC) coupled with mass spectrometry offers significantly enhanced separation power. In situ characterization of hydrocarbon mixtures, including branched alkanes, can also be achieved using 2D DQF-COSY NMR spectroscopy. nih.gov Other advanced techniques include coupling liquid chromatography with mass spectrometry (LC-MS) or with nuclear magnetic resonance spectroscopy (LC-NMR). chemijournal.comox.ac.uk These methods provide detailed structural information that is crucial for distinguishing between isomers.
| Hyphenated Technique | Principle | Application to this compound Analysis |
|---|---|---|
| GC-MS | Separates volatile compounds based on their boiling points and partitioning behavior, followed by detection based on mass-to-charge ratio. ajpaonline.com | Standard method for identifying and quantifying this compound in relatively simple mixtures. |
| GCxGC-MS | Employs two different gas chromatography columns for enhanced separation before mass spectrometry analysis. | Superior resolution for separating this compound from its isomers in complex matrices like fuels. |
| LC-NMR | Combines the separation power of liquid chromatography with the detailed structural elucidation capabilities of NMR spectroscopy. chemijournal.com | Provides unambiguous structural confirmation of this compound without the need for fragmentation. |
| 2D DQF-COSY NMR | A nuclear magnetic resonance technique that can discriminate between branched and linear alkanes in mixtures. nih.gov | Useful for in situ characterization and quantification of branched alkanes within porous media or complex liquids. nih.gov |
Enhanced Predictive Modeling and Machine Learning in Hydrocarbon Research
For this compound, ML models can be trained on existing data for various alkanes to predict properties such as boiling point, density, viscosity, and heat capacity. escholarship.orgkaust.edu.sa This is particularly valuable for properties that are difficult to measure experimentally. Furthermore, AI can be used to analyze the vast amounts of data generated by modern analytical techniques, aiding in the identification of compounds in complex mixtures. youtube.comyoutube.com In the future, AI could also play a role in designing novel synthetic routes by predicting reaction outcomes and optimizing reaction conditions. researchgate.net
| Application Area | Role of Machine Learning/AI | Relevance to this compound |
|---|---|---|
| Property Prediction | Training models on known hydrocarbon data to predict physical and chemical properties of new or less-studied compounds. bme.huresearchgate.netacs.orgenergetic-materials.org.cnescholarship.orgkaust.edu.sa | Enables rapid estimation of properties for this compound without the need for extensive experimentation. escholarship.orgkaust.edu.sa |
| Data Analysis | Analyzing complex datasets from analytical instruments (e.g., seismic data, mass spectra) to identify patterns and compounds. birlasoft.comyoutube.comyoutube.com | Can assist in the deconvolution of complex analytical data to identify the presence of this compound. |
| Synthetic Route Optimization | Predicting the outcomes of chemical reactions and optimizing parameters such as temperature, pressure, and catalyst choice. researchgate.net | Could accelerate the development of efficient and selective synthetic pathways to this compound. |
Exploration in Sustainable Chemistry and Bio-derived Hydrocarbons
The imperative to move towards a more sustainable chemical industry has spurred research into renewable feedstocks and greener production methods. The production of alkanes from biological sources, or "bio-alkanes," is a key area of this research. While traditionally derived from petroleum, there is growing interest in producing hydrocarbons like this compound from renewable resources.
Microbial biosynthesis is a particularly promising avenue. nih.gov Through metabolic engineering, microorganisms such as E. coli or yeast can be programmed to produce specific alkanes. salmone.orgnih.gov The natural fatty acid biosynthesis pathways of these organisms can be modified and extended to generate a variety of hydrocarbon structures. researchgate.netoup.com While the production of highly branched alkanes is more complex than that of linear alkanes, ongoing advances in synthetic biology are making the synthesis of custom-designed molecules increasingly feasible. rsc.orgresearchgate.net Another approach involves the catalytic conversion of bio-derived platform chemicals, such as sugars, into branched alkanes. dusselier-lab.org These sustainable routes could provide a greener alternative to the fossil-fuel-based production of specialty hydrocarbons. mdpi.com
| Sustainable Approach | Description | Potential for this compound Production |
|---|---|---|
| Microbial Biosynthesis | Engineering microorganisms to convert simple sugars or other renewable feedstocks into target hydrocarbons. nih.govnih.govresearchgate.net | Could be engineered to produce the specific branched backbone of this compound through novel biosynthetic pathways. |
| Catalytic Conversion of Biomass | Using catalysts to transform bio-derived molecules (e.g., from lignocellulose or sugars) into hydrocarbons. dusselier-lab.org | Branched sugars derived from biomass could serve as precursors for catalytic conversion to branched alkanes. dusselier-lab.org |
| Upcycling of Waste Plastics | Developing catalytic processes to break down waste polymers into valuable smaller molecules, including branched alkanes. | Could potentially be a source of branched hydrocarbon feedstocks, although precise control to yield a single product is challenging. |
Q & A
Basic Research Question: What are the recommended synthetic routes and purification methods for 3,3,6,6-tetramethyloctane in academic laboratories?
Methodological Answer:
Synthesis of this compound typically involves catalytic hydrogenation of unsaturated precursors (e.g., tetramethyl-substituted alkenes) or alkylation of branched hydrocarbons. For purification, fractional distillation under reduced pressure is critical due to its high boiling point (~170°C, inferred from structural analogs) . Chromatographic techniques (e.g., silica gel chromatography) may resolve isomers, while NMR and GC-MS validate purity .
Advanced Research Question: How can researchers reconcile discrepancies between experimental and predicted aqueous solubility data for this compound?
Methodological Answer:
Experimental solubility (2.1 × 10⁻⁵ g/L at 25°C) often conflicts with QSPR (Quantitative Structure-Property Relationship) predictions due to the compound’s high symmetry and nonpolar nature. Researchers should cross-validate using shake-flask methods with HPLC-UV detection and account for temperature-dependent solubility via van’t Hoff analysis. Discrepancies may arise from impurities or solvent interactions, necessitating rigorous phase-separation protocols .
Advanced Research Question: What spectroscopic techniques are most effective for resolving structural ambiguities in this compound derivatives?
Methodological Answer:
High-resolution ¹³C NMR and DEPT-135 experiments are critical for distinguishing quaternary carbons in the tetramethyl branches. IR spectroscopy identifies C-H stretching modes in symmetric methyl groups (~2870 cm⁻¹). For complex derivatives (e.g., 10-(4-chlorophenyl)-3,3,6,6-tetramethyloctane diones), X-ray crystallography or 2D NOESY NMR resolves steric hindrance and conformational isomers .
Advanced Research Question: How does the Henry’s Law constant of this compound inform its environmental partitioning behavior?
Methodological Answer:
The Henry’s Law constant (estimated range: 7.5 × 10⁻⁷ to 9.3 × 10⁻⁷ atm·m³/mol) indicates low volatility and a propensity for aqueous-phase partitioning. Researchers should use static headspace gas chromatography or EPICS (Equilibrium Partitioning in Closed Systems) to measure air-water partitioning. Environmental fate models must incorporate temperature-dependent adjustments to predict long-range transport in aquatic systems .
Advanced Research Question: What experimental approaches are suitable for assessing the thermal stability and decomposition pathways of this compound?
Methodological Answer:
Thermogravimetric analysis (TGA) under nitrogen or air identifies decomposition onset temperatures (~250–300°C, inferred from analogs). Differential scanning calorimetry (DSC) detects phase transitions and exothermic degradation. Pyrolysis-GC/MS characterizes volatile decomposition products (e.g., alkenes or smaller alkanes). Kinetic modeling (e.g., Flynn-Wall-Ozawa method) quantifies activation energy for degradation .
Basic Research Question: How can researchers ensure the purity of this compound for kinetic or thermodynamic studies?
Methodological Answer:
Purity assessment requires orthogonal methods:
- GC-MS detects low-boiling impurities.
- HPLC with evaporative light scattering detection (ELSD) identifies nonvolatile contaminants.
- DSC confirms melting point consistency (reported ~170°C) .
- Elemental analysis validates carbon/hydrogen ratios. Calibrated reference standards (e.g., NIST-traceable materials) ensure accuracy .
Advanced Research Question: How should researchers address contradictions in reported physical properties (e.g., melting point, solubility) across literature sources?
Methodological Answer:
Contradictions often arise from differences in sample purity, measurement techniques, or environmental conditions. Strategies include:
- Meta-analysis of raw data from primary sources (e.g., comparing DSC thermograms vs. older melting point assays).
- Interlaboratory reproducibility studies using standardized protocols.
- Computational validation via group contribution methods (e.g., Joback-Reid for boiling points) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
